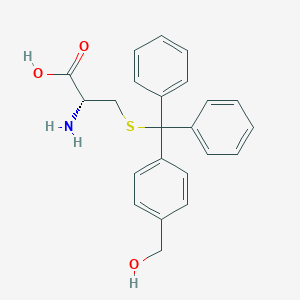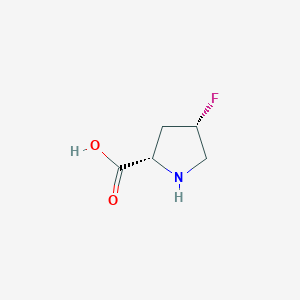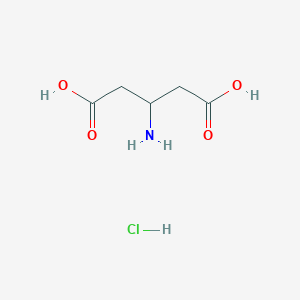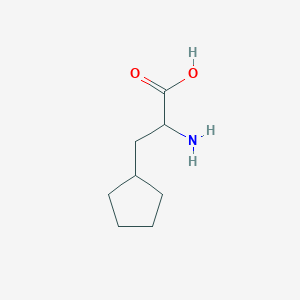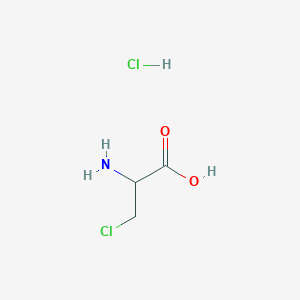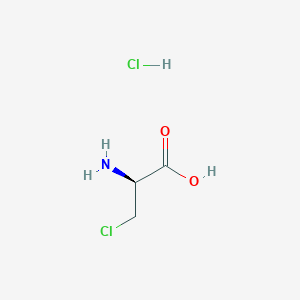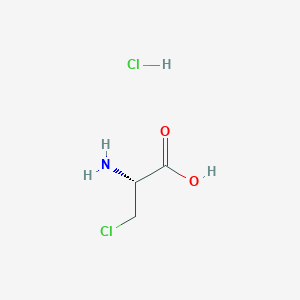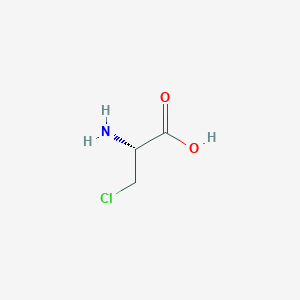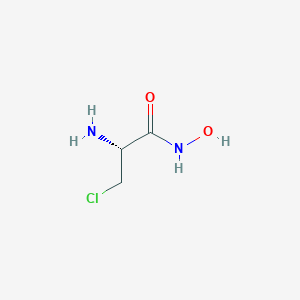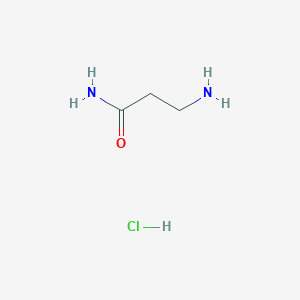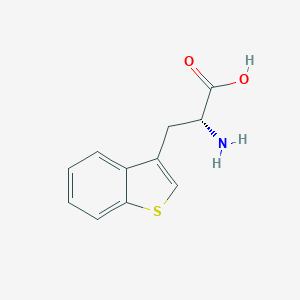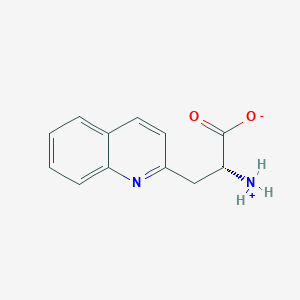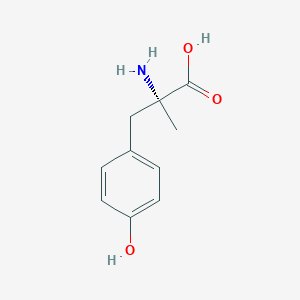
(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl-substituted phenyl ring, and a methyl group attached to the alpha carbon. Its unique structure makes it a valuable molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a crucial protein for therapeutic and agrochemical research . In animals, HPPD plays a significant role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .
Mode of Action
The compound interacts with its target, HPPD, in a way that inhibits the enzyme’s function . It is suggested that π–π* stacking interactions could be important for the activity of this compound .
Biochemical Pathways
The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a variety of chemical compounds, including aromatic alcohols, phenols, and ethers .
Result of Action
Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro .
Action Environment
The action, efficacy, and stability of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s biosynthesis through microbial hydroxylation can be affected by factors such as the chromogenic reagent kind, absorbance wavelength, pH of chromogenic reagent solution, reaction temperature, and chromogenic reagent concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For example, the use of chiral auxiliaries such as ®-2-phenylglycinol can facilitate the enantioselective synthesis of this compound .
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid often involves biocatalytic processes due to their high selectivity and environmentally friendly nature. Microbial fermentation using genetically engineered strains can produce this compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: Similar structure but lacks the methyl group on the alpha carbon.
L-DOPA: Contains an additional hydroxyl group on the phenyl ring.
Phenylalanine: Lacks the hydroxyl group on the phenyl ring.
Uniqueness
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-86-6 |
Source


|
| Record name | Metirosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METYROSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
